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Compound of Interest

Compound Name: N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423 Get Quote

An In-Depth Technical Guide to N,N-Dimethylmethanesulfonamide: Synthesis, Properties,

and Potential as a Medicinal Chemistry Building Block

Abstract
N,N-Dimethylmethanesulfonamide (CAS No. 918-05-8) is a tertiary sulfonamide that, while

structurally simple, represents an intriguing building block for medicinal chemistry and drug

design. The sulfonamide moiety is a cornerstone pharmacophore, present in a vast array of

therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This guide

provides a comprehensive technical overview of N,N-Dimethylmethanesulfonamide, detailing

its physicochemical properties, a robust and scalable laboratory synthesis protocol, and critical

safety considerations. Furthermore, we delve into the strategic rationale for its potential use in

drug development, focusing on how its unique structural features—specifically the N,N-dimethyl

substitution—can be leveraged by medicinal chemists to modulate pharmacokinetic and

pharmacodynamic properties of lead compounds.

Introduction: The Sulfonamide Moiety in Drug
Discovery
The sulfonamide functional group (-SO₂NRR') is one of the most significant and privileged

structures in the history of medicinal chemistry. Its journey began with the discovery of the

antibacterial properties of prontosil, leading to the development of sulfa drugs, the first class of

systemic antimicrobial agents. The enduring utility of this moiety stems from its unique
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physicochemical characteristics: it is a stable, non-basic group with a tetrahedral geometry, and

its sulfonyl oxygens are potent hydrogen bond acceptors.

While primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can also act as hydrogen

bond donors, the subject of this guide, N,N-Dimethylmethanesulfonamide, is a tertiary

sulfonamide. This seemingly minor structural alteration—the replacement of N-H protons with

methyl groups—has profound implications for its molecular interactions, removing its hydrogen

bond donor capability entirely. This distinction is critical for a medicinal chemist, as it allows for

the precise tuning of a drug candidate's binding mode and physical properties. This guide will

explore N,N-Dimethylmethanesulfonamide not as a compound with a long list of established

applications, but as a strategic tool for introducing the dimethylsulfamoyl group to

systematically probe and optimize molecular properties in drug discovery programs.

Physicochemical Properties
A thorough understanding of a building block's physical and chemical properties is paramount

for its effective use in synthesis and for predicting its influence on the properties of a final drug

molecule. N,N-Dimethylmethanesulfonamide is a low-melting solid at room temperature,

soluble in a range of organic solvents.

Property Value Reference(s)

Molecular Formula C₃H₉NO₂S [1][2]

Molecular Weight 123.18 g/mol [1]

CAS Number 918-05-8 [1][2]

Appearance White to off-white solid [3]

Melting Point 46-50 °C [3]

Boiling Point 119-120 °C (at 17 mmHg) [3]

Density 1.158 g/cm³ [2]

Topological Polar Surface Area 45.8 Å² [1]

XLogP3-AA -0.5 [1]
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Table 1: Key Physicochemical Properties of N,N-Dimethylmethanesulfonamide.

The negative XLogP3 value indicates a high degree of hydrophilicity, a crucial parameter in

drug design influencing solubility and cell permeability.

Synthesis of N,N-Dimethylmethanesulfonamide
The synthesis of N,N-Dimethylmethanesulfonamide is a straightforward and robust

nucleophilic substitution reaction. The most common and industrially scalable method involves

the reaction of methanesulfonyl chloride with dimethylamine.

Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen

atom of dimethylamine onto the highly electrophilic sulfur atom of methanesulfonyl chloride.

This is followed by the elimination of a chloride ion. A base is required to neutralize the

hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
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Figure 1: Reaction workflow for the synthesis of N,N-Dimethylmethanesulfonamide.

Step-by-Step Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be

performed in a well-ventilated fume hood.
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Materials and Reagents:

Methanesulfonyl chloride (MsCl)

Dimethylamine (solution in THF or as a gas)

Triethylamine (TEA) or Pyridine (as base)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen),

dissolve dimethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous

dichloromethane.

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: This initial

cooling is crucial to control the highly exothermic reaction between the amine and the

sulfonyl chloride, preventing side reactions and ensuring safety.

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05

equivalents), dissolved in a small amount of anhydrous DCM, to the cooled amine solution

dropwise via a dropping funnel over 30 minutes. Maintain the internal temperature below 5

°C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm

slowly to room temperature and stir for an additional 2-4 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or

GC-MS by observing the consumption of the starting materials.

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding

deionized water. Transfer the mixture to a separatory funnel.

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1

M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual

acid), and finally with brine. Self-Validation Note: These sequential washes ensure the

removal of ionic impurities. The pH of the aqueous layers can be checked to confirm

successful extraction.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude N,N-Dimethylmethanesulfonamide can be purified by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel

column chromatography if necessary.

Applications in Medicinal Chemistry: A Strategic
Building Block
While N,N-Dimethylmethanesulfonamide is not a widely cited intermediate in the synthesis of

blockbuster drugs, its value lies in its potential as a strategic building block and a chemical

probe. Medicinal chemists often synthesize arrays of related compounds to establish a

Structure-Activity Relationship (SAR). The introduction of the dimethylsulfamoyl group offers a

unique modification.

Modulating Hydrogen Bonding Capacity
The primary strategic value of using N,N-Dimethylmethanesulfonamide as a reagent is to

install a sulfonamide that is incapable of acting as a hydrogen bond donor. In drug design, a

hydrogen bond between a drug and its protein target can be a major driver of potency.

However, in some cases, this interaction may be undesirable or lead to off-target effects.
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Case Study (Hypothetical): Imagine a lead compound with a secondary sulfonamide (-

SO₂NHR) that binds potently to its target kinase. However, this N-H group also forms a

strong hydrogen bond with a water molecule that bridges to an anti-target, causing toxicity.

By synthesizing an analog where the N-H is replaced with N-(CH₃)₂, the chemist can test the

hypothesis that removing this specific hydrogen bond will abrogate the toxicity while

potentially maintaining sufficient on-target activity.
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Figure 2: Logic diagram for using N,N-dimethylation in a Structure-Activity Relationship (SAR)
study.

Impact on Physicochemical Properties
Replacing an N-H proton with a methyl group increases the lipophilicity and can alter the

conformation and solubility of the parent molecule. This can have significant downstream

effects on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Using

N,N-Dimethylmethanesulfonamide-derived precursors allows for a systematic exploration of

these effects.

Use as a Chemical Intermediate
N,N-Dimethylmethanesulfonamide can be viewed as a simple and stable carrier of the

dimethylsulfamoyl moiety. While not as common as other building blocks, it serves as a

valuable reagent in cases where this specific functional group is desired to probe the chemical
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space around a lead compound. Its straightforward synthesis ensures that it can be readily

prepared in sufficient quantities for library synthesis in the early stages of drug discovery.

Safety and Handling
N,N-Dimethylmethanesulfonamide must be handled with appropriate safety precautions in a

laboratory setting. It is classified as an irritant and is harmful if ingested.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat. All handling should be done in a chemical fume hood to avoid

inhalation of dust or vapors.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion
N,N-Dimethylmethanesulfonamide is a compound whose value in drug discovery is best

understood not through a list of past applications, but through the lens of strategic, hypothesis-

driven medicinal chemistry. It provides the medicinal chemist with a tool to systematically

remove a hydrogen bond donor site, modulate lipophilicity, and explore new chemical space

around a pharmacophore. Its robust and well-understood synthesis makes it an accessible

building block for research and development. As drug discovery continues to rely on the fine-

tuning of molecular properties to achieve both potency and safety, the strategic use of simple,

well-characterized building blocks like N,N-Dimethylmethanesulfonamide will remain an

essential part of the modern chemist's toolkit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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